molecular formula C15H18N4O4 B2413253 ethyl2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate CAS No. 2309449-79-2

ethyl2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate

Cat. No.: B2413253
CAS No.: 2309449-79-2
M. Wt: 318.333
InChI Key: SWERMZZSYZQJCU-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoate is a synthetic organic compound that features a triazole ring, a phenylmethoxycarbonyl group, and an ethyl ester

Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-2-22-14(20)12(8-13-16-10-17-19-13)18-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,18,21)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWERMZZSYZQJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=NC=NN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the phenylmethoxycarbonyl group: This step often involves the use of phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylmethoxycarbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,3-triazol-5-yl)propanoate: Similar structure but with a different triazole ring.

    Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-oxadiazol-5-yl)propanoate: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

Ethyl 2-(phenylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the triazole ring is particularly noteworthy, as it is known for its stability and ability to participate in various chemical reactions.

Biological Activity

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate, also referred to as a benzyloxycarbonyl amino acid derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an ester and a triazole moiety. Its IUPAC name is ethyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-1,2,4-triazol-3-yl)propanoate, with the following properties:

PropertyValue
IUPAC NameEthyl 2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate
CAS Number2309449-79-2
Molecular FormulaC15H18N4O4
Molecular Weight318.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It may function as an enzyme inhibitor , binding to the active sites of target enzymes and modulating their activity. This inhibition can lead to various therapeutic effects, particularly in diseases where enzyme dysregulation is a factor.

Biological Activity

Research indicates that ethyl 2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds with triazole moieties often exhibit antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens.

2. Anticancer Potential
Preliminary studies indicate that derivatives of triazole compounds can inhibit cancer cell proliferation. Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate may exhibit similar properties through mechanisms involving apoptosis induction or cell cycle arrest.

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes critical in metabolic pathways. For instance, its interaction with specific proteases could lead to therapeutic applications in treating diseases characterized by abnormal protease activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds with triazole functionalities:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their biological activities, revealing that modifications in the side chains significantly affected their potency against cancer cell lines (K562 cells). These findings suggest that structural variations can enhance biological activity and selectivity .
  • Enzyme Inhibition Studies : Research on related compounds demonstrated selective inhibition of cathepsin L by thiosemicarbazone analogues, indicating that structural motifs similar to those found in ethyl 2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate can be optimized for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for ethyl 2-{[(benzyloxy)carbonyl]amino}-3-(1H-1,2,4-triazol-3-yl)propanoate?

  • Methodological Answer : A multi-step synthesis is typically employed:

Amino Protection : Introduce the benzyloxycarbonyl (Cbz) group to the amino acid precursor using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) to prevent undesired side reactions .

Triazole Incorporation : React the intermediate with 1H-1,2,4-triazole-3-carboxylic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) to form the amide bond .

Esterification : Use ethanol and a catalytic acid (e.g., H₂SO₄) to esterify the carboxylic acid group .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography (silica gel, gradient elution) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments (e.g., Cbz group δ ~7.3–7.5 ppm for aromatic protons; triazole δ ~8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability depends on environmental factors:
  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the ester or Cbz groups .
  • Light Sensitivity : Protect from UV light (amber vials) to avoid triazole ring degradation .
  • Humidity : Use desiccants (e.g., silica gel) to mitigate moisture-induced ester bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for triazole-containing analogs?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Effects : Optimize polar aprotic solvents (e.g., DMF vs. DMSO) to enhance carbodiimide-mediated coupling efficiency .
  • Catalyst Selection : Compare EDC/HOBt with alternative catalysts (e.g., DCC/DMAP) for regioselectivity in triazole conjugation .
  • Statistical Validation : Perform triplicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to ensure reproducibility .

Q. What computational strategies are suitable for predicting the compound’s reactivity in enzymatic systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09):

Docking Studies : Model interactions between the triazole moiety and enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

Electrostatic Potential Maps : Analyze charge distribution to identify nucleophilic/electrophilic regions prone to hydrolysis or oxidation .

  • Validation : Correlate computational results with experimental LC-MS/MS data on metabolite profiles .

Q. How can researchers design assays to evaluate the compound’s inhibition of fungal CYP51 enzymes?

  • Methodological Answer : Follow a tiered approach:

In Vitro Assays : Use recombinant CYP51 in microsomal fractions with lanosterol as a substrate; measure NADPH consumption via spectrophotometry .

IC₅₀ Determination : Titrate compound concentrations (0.1–100 µM) and calculate inhibition using GraphPad Prism dose-response curves .

Selectivity Screening : Test against human CYP3A4 to assess off-target effects .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer : Employ formulation-based approaches:
  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : Convert the free acid (post-ester hydrolysis) to a sodium salt via NaOH treatment .
  • Nanoemulsions : Prepare lipid-based carriers (e.g., lecithin/cholesterol) for intravenous administration .

Q. How can researchers address conflicting NMR data for diastereomeric byproducts?

  • Methodological Answer : Advanced analytical workflows are required:
  • 2D NMR : Perform HSQC and NOESY to distinguish stereochemical environments .
  • Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What experimental designs are recommended for studying degradation pathways under physiological conditions?

  • Methodological Answer : Simulate physiological environments:
  • Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and monitor ester cleavage via HPLC .
  • Oxidative Stress : Expose to H₂O₂ (1 mM) and identify degradation products using LC-HRMS .
  • Enzymatic Degradation : Use liver microsomes to assess CYP-mediated metabolism .

Q. How can enantiomeric resolution impact the compound’s pharmacological activity?

  • Methodological Answer :
    Enantiomers may exhibit divergent bioactivities:

Chiral Synthesis : Use Evans’ oxazolidinones or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) to isolate enantiomers .

Activity Comparison : Test R and S forms in cell-based assays (e.g., antifungal susceptibility testing) .

Pharmacokinetic Profiling : Compare oral bioavailability and half-life in rodent models .

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